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Introduction
Rezivertinib, also known as BPI-7711, is a potent, orally available, third-generation epidermal

growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to

selectively target both the common sensitizing EGFR mutations (such as exon 19 deletions and

the L858R point mutation) and the T790M resistance mutation, which often emerges after

treatment with earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][4][5]

This high selectivity for mutant EGFR over wild-type (WT) EGFR minimizes certain dose-

limiting toxicities associated with non-selective inhibitors.[5] This technical guide provides an

overview of the available data on the solubility and stability of Rezivertinib, general

experimental protocols for these assessments, and the key signaling pathway it modulates.

It is important to note that while this document aims to be a comprehensive resource, specific

data for a designated "Rezivertinib analogue 1" is not publicly available. The information

presented herein pertains to Rezivertinib.

Solubility Data
Rezivertinib is characterized by its poor aqueous solubility.[1] The available quantitative and

qualitative solubility data for Rezivertinib is summarized in the table below.
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Solvent Solubility
Concentration (if
specified)

Notes

Water Insoluble -

DMSO Soluble 10 mM [6]

DMSO Soluble 24 mg/mL (49.32 mM)

Moisture-absorbing

DMSO can reduce

solubility; fresh DMSO

is recommended.[1]

DMSO Soluble
100 mg/mL (205.52

mM)

Sonication is

recommended.

Ethanol Soluble 3 mg/mL [1]

Stability Data
Specific stability data for Rezivertinib under various conditions (e.g., pH, temperature, light) is

not extensively detailed in publicly accessible sources. However, general recommendations for

the storage of Rezivertinib solutions provide some insight into its stability:

Storage Condition Duration

-80°C 6 months (in solvent)

-20°C 1 month (in solvent)

-20°C 3 years (as powder)

It is standard practice in drug development to conduct comprehensive stability studies following

guidelines from regulatory bodies like the FDA. These studies typically assess stability under

various stress conditions to determine the drug's shelf-life and appropriate storage conditions.

Experimental Protocols
The following are detailed methodologies for key experiments used to determine the solubility

and stability of pharmaceutical compounds like Rezivertinib.
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Thermodynamic Solubility Assessment: The Shake-
Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic

solubility.[7]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given

temperature.

Methodology:

Preparation: An excess amount of the pure, solid compound is added to a flask containing a

known volume of the solvent (e.g., water, buffer at a specific pH).

Equilibration: The flask is sealed and agitated (e.g., on a shaker) in a temperature-controlled

environment for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached

between the dissolved and undissolved solute.

Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the

supernatant is carefully removed and filtered (e.g., using a 0.45 µm filter) to separate the

dissolved solute from any remaining solid particles.

Analysis: The concentration of the compound in the filtered supernatant is quantified using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or

UV-Visible Spectroscopy.[7][8]

Reporting: The solubility is reported as the concentration of the dissolved compound in the

saturated solution (e.g., in mg/mL or µM).

Dissolution Rate Determination
Dissolution testing is crucial for predicting a drug's in-vivo behavior and ensuring lot-to-lot

quality.[9]

Objective: To measure the rate at which a solid drug substance dissolves in a given medium.

Methodology (using a rotating disk apparatus):
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Disk Preparation: A compact of the drug substance with a known surface area is prepared.

Apparatus Setup: The disk is mounted in a holder and submerged in a dissolution medium of

known volume and temperature within a dissolution vessel.

Rotation and Sampling: The disk is rotated at a constant speed, and samples of the

dissolution medium are withdrawn at predetermined time intervals.

Analysis: The concentration of the dissolved drug in each sample is determined using a

suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Data Analysis: The dissolution rate is calculated from the change in concentration over time

and the known surface area of the disk.

Stability Indicating Method Development
Objective: To develop an analytical method capable of separating the intact drug from its

degradation products, allowing for the accurate quantification of the drug's stability over time.

Methodology:

Stress Conditions: The drug substance is subjected to various stress conditions, including

heat, humidity, light (photostability), and different pH solutions (acidic, basic, and neutral).

Method Development: An analytical method, typically HPLC, is developed to achieve

baseline separation between the parent drug peak and the peaks of any degradation

products formed under the stress conditions.

Method Validation: The developed method is validated according to regulatory guidelines to

ensure its accuracy, precision, linearity, and specificity for quantifying the drug in the

presence of its degradants.

Stability Study: The validated method is then used to analyze samples of the drug substance

that have been stored under various long-term and accelerated stability conditions to

determine the rate of degradation and establish a shelf-life.

Signaling Pathway
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Rezivertinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a

critical driver of cell proliferation, survival, and differentiation in many cancers.[4] Mutations in

the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth.[4]

Rezivertinib is designed to block the kinase activity of mutant EGFR, thereby inhibiting

downstream signaling cascades.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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